6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
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Description
“6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole” is a compound that falls under the category of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .
Synthesis Analysis
The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is commonly used in the synthesis of 1,2,3-triazole hybrids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring. This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .Future Directions
The future directions for “6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole” could involve further exploration of its potential therapeutic applications. Given the wide range of biological activities exhibited by 1,2,3-triazoles , there could be potential for this compound in various therapeutic areas.
Mechanism of Action
Target of Action
The primary targets of 6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole are the orexin receptors, specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in regulating wakefulness and arousal .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It blocks the binding of orexins A and B, neuropeptides produced in the hypothalamus, to the Orexin-1 and Orexin-2 receptors . This blockade suppresses the arousal mechanism, which can be beneficial in the treatment of conditions like insomnia .
Biochemical Pathways
It is known that orexins are involved in various physiological processes, including sleep-wake regulation, feeding behavior, and energy homeostasis . By blocking the orexin receptors, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds with a triazole moiety have been reported to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, but further studies are needed to confirm this for the specific compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of arousal mechanisms . This can result in sedative effects, making the compound potentially useful in the treatment of conditions like insomnia .
Properties
IUPAC Name |
6-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c13-8-1-2-10-11(5-8)19-12(16-10)17-6-9(7-17)18-14-3-4-15-18/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEPGYIOOBNAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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